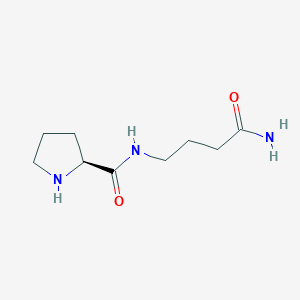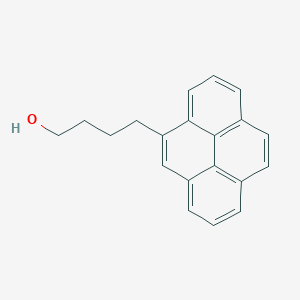
4-(Pyren-4-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyren-4-yl)butan-1-ol is an organic compound with the molecular formula C20H18O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a butanol group attached to the pyrene ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
4-(Pyren-4-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyrene with butyl lithium, followed by the addition of formaldehyde and subsequent reduction to yield the desired alcohol. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(Pyren-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrene-4-carboxylic acid or pyrene-4-aldehyde.
Reduction: 4-(Pyren-4-yl)butane.
Substitution: 4-(Pyren-4-yl)butyl halides or amines.
科学的研究の応用
4-(Pyren-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in the study of biological membranes and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of fluorescent polymers and materials.
作用機序
The mechanism of action of 4-(Pyren-4-yl)butan-1-ol primarily involves its interaction with molecular targets through its fluorescent properties. It can bind to specific sites on proteins or membranes, allowing researchers to track and study these interactions. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes.
類似化合物との比較
Similar Compounds
- 1-Pyrenebutanol
- 4-(Pyren-1-yl)butan-1-ol
- 4-(Pyren-4-yl)butanoic acid
Uniqueness
4-(Pyren-4-yl)butan-1-ol is unique due to its specific structure, which provides distinct fluorescent properties and reactivity compared to other pyrene derivatives. Its butanol group allows for versatile chemical modifications, making it a valuable tool in various research fields.
特性
CAS番号 |
194785-98-3 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC名 |
4-pyren-4-ylbutan-1-ol |
InChI |
InChI=1S/C20H18O/c21-12-2-1-5-16-13-17-8-3-6-14-10-11-15-7-4-9-18(16)20(15)19(14)17/h3-4,6-11,13,21H,1-2,5,12H2 |
InChIキー |
DEUHUABMFFQZHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


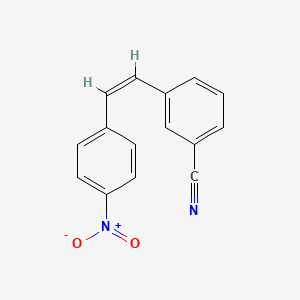
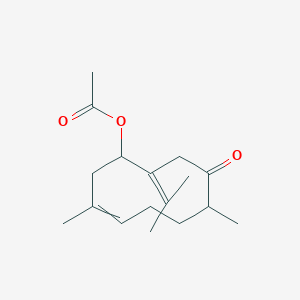

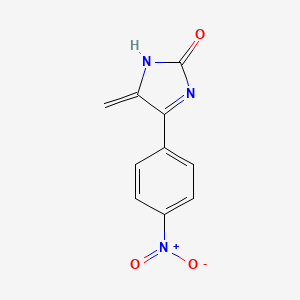
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
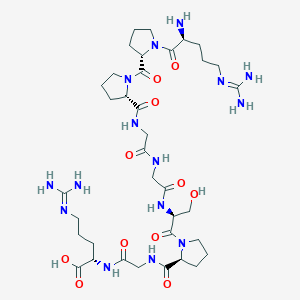
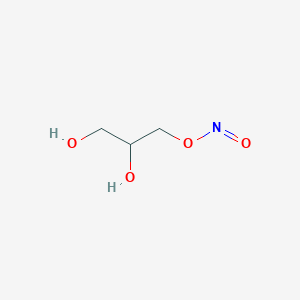
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
